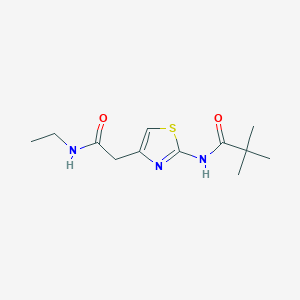

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

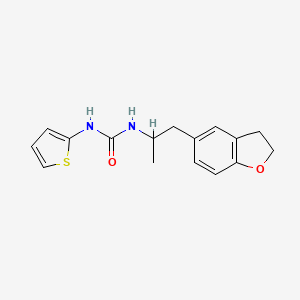

Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It is a core structure in many biologically active compounds, including certain antibiotics and synthetic drugs . The ethylamino and oxoethyl groups attached to the thiazole ring could potentially alter the properties and biological activity of the compound .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the functional groups it contains. Thiazole derivatives can participate in a variety of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure .Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In a study by Sharma et al., newly synthesized derivatives of this compound were evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial activity .

Anticancer Potential

Cancer remains a significant global health challenge, and novel compounds are continuously explored for their potential anticancer effects. In the same study, compounds d6 and d7 were found to be the most active against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). These compounds were assessed using the Sulforhodamine B (SRB) assay .

Rational Drug Design

Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 demonstrated favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as lead candidates for rational drug design .

Thiazole Nucleus Properties

The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives have been shown to block bacterial lipid biosynthesis and exhibit antimicrobial effects against various bacterial species .

Mechanism of Action

Target of Action

The compound N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)pivalamide, also known as N-{4-[(ethylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2,2-dimethylpropanamide, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX-1 and COX-2 enzymes, the compound disrupts the synthesis of prostaglandins from arachidonic acid . This disruption leads to a decrease in the production of prostaglandins, which are responsible for the symptoms of inflammation such as pain, fever, and swelling.

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting the COX-1 and COX-2 enzymes, the compound decreases the production of prostaglandins, leading to a reduction in inflammation . This can result in a decrease in symptoms such as pain, fever, and swelling.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[2-(ethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-5-13-9(16)6-8-7-18-11(14-8)15-10(17)12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTMUDPXJHUMHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2826240.png)

![4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2826243.png)

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2826244.png)

![1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2826246.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2826247.png)

![1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2826252.png)

![2-[1-(7H-Purin-6-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2826255.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2826259.png)